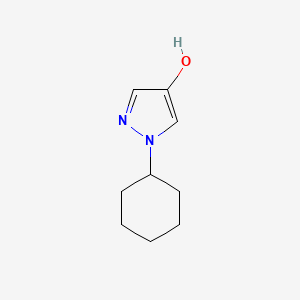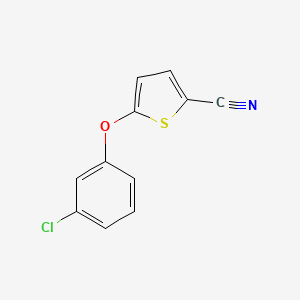
5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile
概要
説明
5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile (5-CPTC) is a novel organosulfur compound that has recently been gaining attention due to its potential applications in scientific research. 5-CPTC is a heterocyclic compound containing a sulfur atom and a carbonitrile group, and has been found to have various biochemical and physiological effects. In
科学的研究の応用
5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile has been found to have various applications in scientific research. It has been used as a corrosion inhibitor for steel in aqueous solutions, and has been shown to inhibit the corrosion of steel by forming a protective film on the surface of the steel. This compound has also been used as a catalyst for the oxidation of organic compounds, and as a reagent for the synthesis of organic compounds. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, such as thiophene-2-carboxylic acid and thiophene-2-carboxamide.
作用機序
The mechanism of action of 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile is not yet fully understood. It is believed that the sulfur atom in the compound forms a strong bond with the steel surface, forming a protective film on the steel surface. This protective film prevents the corrosion of the steel. Additionally, the carbonitrile group in the compound is thought to be involved in the oxidation of organic compounds, as well as in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have some antioxidant activity, as well as some anti-inflammatory and anti-cancer activity. Additionally, this compound has been found to have some antidepressant and anxiolytic activity, and has been found to be effective in reducing the symptoms of depression and anxiety.
実験室実験の利点と制限
The advantages of using 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is a non-toxic compound, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its instability in the presence of light and air. Additionally, this compound is a highly reactive compound, making it difficult to store and handle in laboratory experiments.
将来の方向性
The potential future directions of research on 5-(3-Chloro-phenoxy)-thiophene-2-carbonitrile include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the potential applications of this compound in various fields, such as medicine and agriculture, could be beneficial. Additionally, further research into the stability of this compound in various environments, and the development of methods to improve its stability, could be beneficial. Finally, further research into the synthesis of this compound and the development of more efficient and cost-effective synthesis methods could be beneficial.
特性
IUPAC Name |
5-(3-chlorophenoxy)thiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNOS/c12-8-2-1-3-9(6-8)14-11-5-4-10(7-13)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJKNRSPBUINSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzo[d]thiazolamine,6-[(6,7-dimethoxy-4-quinolinyl)oxy]-5-fluoro-](/img/structure/B3157414.png)
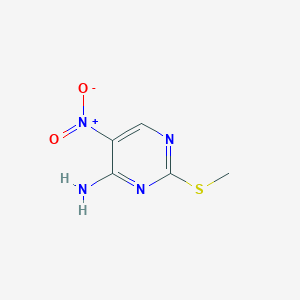

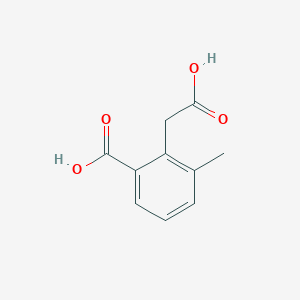
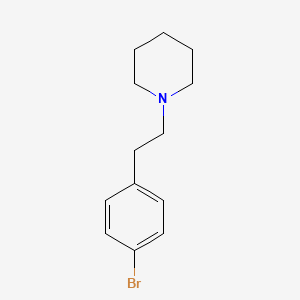
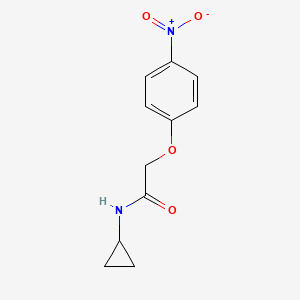

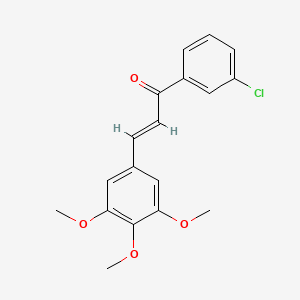



![(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3157517.png)
